molecular formula C8H4N2S B041074 4-Cyanophenyl isothiocyanate CAS No. 2719-32-6

4-Cyanophenyl isothiocyanate

Cat. No.: B041074
CAS No.: 2719-32-6
M. Wt: 160.2 g/mol
InChI Key: DZFKAXLNKZXNHD-UHFFFAOYSA-N
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Description

4-Cyanophenyl isothiocyanate, also known as this compound, is a useful research compound. Its molecular formula is C8H4N2S and its molecular weight is 160.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photonic Applications : Fluorosubstituted 4-isothiocyanato- and 4-cyano-4′-(4-alkylphenyltolanes), including 4-Cyanophenyl isothiocyanate, are useful in high birefringence nematic mixtures for photonic applications, particularly in the infrared and GHz frequencies (Dziaduszek et al., 2017).

  • Enzyme Inhibition : Isothiocyanates, such as this compound, can inhibit various cytochrome P-450 enzymes. The inhibitory potency varies based on the length of the alkyl chain (Hamilton et al., 1994).

  • Mitochondrial Respiration : As a new class of uncouplers, isothiocyanates stimulate mitochondrial respiration and ATPase activity. Their uncoupling activity decreases with increasing log P (Miko & Chance, 1975).

  • Cancer Chemoprevention : Isothiocyanates from cruciferous vegetables, including this compound, effectively inhibit carcinogenesis in laboratory animals and have potential as chemopreventive agents against lung and esophageal cancer (Hecht, 2000).

  • Anti-Cancer Activity : Isothiocyanates induce apoptosis in cancer cells through a caspase-3-dependent mechanism, offering a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

  • Chemical Synthesis : A novel Mn(III)-mediated cascade reaction of 2-cyanophenyl isothiocyanate yields a new polycondensed heterocycle with high yields, showing potential for new synthetic pathways (Calestani et al., 2001).

  • Optical Applications : Liquid crystalline isothiocyanates, including this compound, show significant optical non-linearities at temperatures above their smectic-isotropic transition temperatures, relevant for optical applications (Aloka et al., 1999).

Mechanism of Action

Target of Action

4-Cyanophenyl isothiocyanate, also known as 4-Isothiocyanatobenzonitrile, is a compound that has been used in the synthesis of thiosemicarbazide derivatives . These derivatives have been evaluated for their anti-inflammatory and urease inhibition activities . .

Mode of Action

Isothiocyanates, in general, are known to interact with a variety of intracellular targets, including cytochrome p450 enzymes and proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Biochemical Pathways

Isothiocyanates, including this compound, are derived from the enzymatic hydrolysis of glucosinolates . They can modulate a large number of cancer-related targets or pathways, including inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), and other pathways involved in chemoprevention .

Pharmacokinetics

It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation with glutathione, followed by enzymatic degradation and n-acetylation .

Result of Action

Isothiocyanates in general have been shown to have anti-inflammatory and anti-cancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a dry environment to maintain its stability and efficacy . Additionally, it is toxic if inhaled, harmful if swallowed or in contact with skin, and can cause severe skin burns and eye damage .

Safety and Hazards

4-Cyanophenyl isothiocyanate is toxic if inhaled, causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin .

Future Directions

The synthesis method of isothiocyanates has the potential to realize the industrial production of some complicated isothiocyanates . The development of a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate is a future direction .

Properties

IUPAC Name

4-isothiocyanatobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFKAXLNKZXNHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062609
Record name Benzonitrile, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2719-32-6
Record name 4-Cyanophenyl isothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2719-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-isothiocyanato-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-isothiocyanato-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3062609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-isothiocyanatobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.476
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Synthesis routes and methods

Procedure details

A solution of 6 g (0.051 mol) of 4-cyanoaniline in 50 cm3 of N hydrochloric acid is poured drop by drop into a suspension of 6.5 g (0.056 mol) of thiophosgene in 100 cm3 of water. The reaction medium is vigorously stirred for two hours at room temperature. The precipitate formed is filtered, washed with three fractions of 10 cm3 of water, then dried in vacuo in the presence of phosphorus pentoxide. The substance is recrystallized from a mixture of hexane and carbon tetrachloride. 7.2 g of 4-cyanophenyl isothiocyanate are obtained (yield 85%) of which the melting point is 117°-118° C.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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